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Introduction
MDL-800 is a novel small molecule that has been identified as a selective, allosteric activator of

Sirtuin 6 (SIRT6)[1][2]. SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in

various cellular processes, including DNA repair, metabolism, and inflammation[1]. Due to its

involvement in these pathways, SIRT6 has emerged as a promising therapeutic target for a

range of diseases, including cancer, metabolic disorders, and age-related pathologies. MDL-
800 represents a first-in-class compound that can be utilized to explore the physiological and

pathological roles of SIRT6 deacetylation[3]. This technical guide provides a comprehensive

overview of the discovery, synthesis, mechanism of action, and experimental evaluation of

MDL-800.

Discovery
MDL-800 was identified through a high-throughput screening process aimed at discovering

cellularly active allosteric activators of SIRT6. The discovery was first reported by Huang Z, et

al. in Nature Chemical Biology in 2018. This research identified MDL-800 as a potent and

selective activator of SIRT6's deacetylase activity.
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The chemical formula for MDL-800 is C21H16BrCl2FN2O6S2, and its molecular weight is

626.30[1]. The synthesis of MDL-800 can be achieved through a multi-step process, as

detailed below.

Synthetic Scheme

Step 1: Sulfonylation Step 2: Reduction Step 3: Sulfonylation

5-bromo-4-fluoro-2-methylaniline

Intermediate 1

Pyridine, 0°C to rt

methyl 2-(chlorosulfonyl)-5-nitrobenzoate Intermediate 1

Intermediate 2

Fe, NH4Cl, EtOH/H2O, 80°C

Intermediate 2

MDL-800

Pyridine, 0°C to rt

3,5-dichlorobenzenesulfonyl chloride

Click to download full resolution via product page

Caption: Synthetic pathway for MDL-800.

Experimental Protocol for Synthesis
Step 1: Synthesis of Intermediate 1

To a solution of 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in pyridine, add methyl 2-

(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) at 0°C.

Stir the reaction mixture at 0°C for 1 hour.

Allow the reaction to warm to room temperature and continue stirring for 8 hours.

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2
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To a solution of Intermediate 1 in a mixture of ethanol and water, add iron powder (Fe) and

ammonium chloride (NH4Cl).

Heat the reaction mixture to 80°C and stir for 4 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the iron catalyst.

Extract the product and purify by column chromatography to obtain Intermediate 2.

Step 3: Synthesis of MDL-800

Dissolve Intermediate 2 in pyridine and cool the solution to 0°C.

Add 3,5-dichlorobenzenesulfonyl chloride (1.2 eq) to the solution.

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an

additional 8 hours.

After the reaction is complete, perform an aqueous workup and extract the final product.

Purify the crude product by column chromatography to yield MDL-800.

Mechanism of Action
MDL-800 functions as an allosteric activator of SIRT6. It binds to a site on the SIRT6 enzyme

that is distinct from the active site, inducing a conformational change that enhances the

enzyme's catalytic activity. This allosteric activation specifically increases the deacetylase

activity of SIRT6.

Signaling Pathway
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Caption: MDL-800 signaling pathway.

The activation of SIRT6 by MDL-800 leads to the deacetylation of key histone substrates,

including H3K9ac and H3K56ac. This results in alterations in gene expression that can lead to

various cellular outcomes, such as cell cycle arrest in cancer cells. Additionally, SIRT6-

mediated deacetylation of NF-κB is thought to contribute to the anti-inflammatory effects of

MDL-800.

Quantitative Data
The following tables summarize the key quantitative data reported for MDL-800 in various

studies.

Table 1: In Vitro Activity of MDL-800
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Parameter Cell Line/Assay Value Reference

EC50
SIRT6 Deacetylase

Activity
11.0 ± 0.3 µM [4]

IC50
NSCLC Cell

Proliferation
21.5 to 34.5 µM [4]

IC50
BEL-7405 (HCC)

Proliferation
23.3 µM

IC50
PLC/PRF/5 (HCC)

Proliferation
18.6 µM

IC50
Bel7402 (HCC)

Proliferation
24.0 µM

Table 2: In Vivo Efficacy of MDL-800
Animal Model Treatment Outcome Reference

NSCLC Xenograft
80 mg/kg/day, i.p., 14

days

Marked suppression

of tumor growth
[4]

HCC Xenograft
50-150 mg/kg/day,

i.p., 2 weeks

Dose-dependent

suppression of tumor

growth

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the activity of MDL-800.

Cell Viability Assay (CCK-8)

Seed cells in
96-well plate Incubate for 24h Treat with MDL-800

(various concentrations) Incubate for 48h Add CCK-8 reagent Incubate for 1-4h Measure absorbance
at 450 nm

Click to download full resolution via product page
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Caption: Cell viability assay workflow.

Cell Seeding: Seed cells (e.g., NSCLC or HCC cell lines) in a 96-well plate at a density of

5,000 cells per well and incubate for 24 hours.

Treatment: Treat the cells with various concentrations of MDL-800 (typically ranging from 10

to 50 µM) and a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Treat cells with MDL-800 Lyse cells and
quantify protein SDS-PAGE Transfer to PVDF membrane Block membrane

Incubate with
primary antibody

(e.g., anti-H3K9ac)

Incubate with
HRP-conjugated

secondary antibody
Detect with ECL

Click to download full resolution via product page

Caption: Western blot analysis workflow.

Cell Treatment and Lysis: Treat cells with MDL-800 for the desired time and lyse them in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-

polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1%

Tween 20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-

SIRT6, anti-H3K9ac, anti-H3K56ac, anti-β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Model

Inject cancer cells
subcutaneously into

nude mice

Allow tumors to
reach ~100 mm³

Randomize mice into
treatment groups

Administer MDL-800
(e.g., 80 mg/kg, i.p.)

or vehicle daily

Measure tumor volume
and body weight

regularly

For 14-21 days Sacrifice mice and
harvest tumors for

analysis
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Caption: In vivo xenograft model workflow.

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6

HCC827 cells) in Matrigel into the flank of athymic nude mice.

Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

Treatment Groups: Randomize the mice into treatment and control groups.

Drug Administration: Administer MDL-800 (e.g., 80 mg/kg) or vehicle control intraperitoneally

(i.p.) daily for a specified period (e.g., 14 days).

Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors,

and perform further analysis such as Western blotting or immunohistochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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